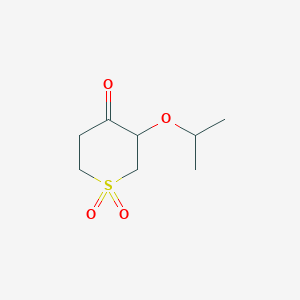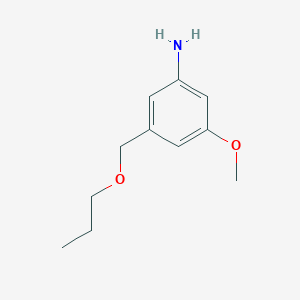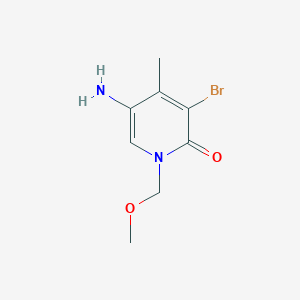![molecular formula C14H19ClO B13202746 ({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C14H19ClO It is a chlorinated derivative of benzene, featuring a chloromethyl group attached to a hexenyl chain, which is further connected to a benzene ring through an oxygen bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(chloromethyl)hex-5-en-1-ol.
Etherification: The alcohol group of 3-(chloromethyl)hex-5-en-1-ol is reacted with benzyl chloride in the presence of a base such as sodium hydride (NaH) to form the ether linkage.
Purification: The product is then purified using standard techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hexenyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The double bond in the hexenyl chain can be reduced to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hex-5-en-1-ol, hex-5-enal, or hex-5-enoic acid.
Reduction: Formation of 3-(chloromethyl)hexyl derivatives.
Aplicaciones Científicas De Investigación
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or disruption of cellular processes. The hexenyl chain and benzene ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Chloride: Similar in having a chloromethyl group attached to a benzene ring.
Hex-5-en-1-ol: Similar in having a hexenyl chain with a terminal alcohol group.
Chloromethylbenzene: Similar in having a chloromethyl group directly attached to a benzene ring.
Uniqueness
({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene is unique due to its combination of a chloromethyl group, a hexenyl chain, and a benzene ring connected through an oxygen bridge. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H19ClO |
|---|---|
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
3-(chloromethyl)hex-5-enoxymethylbenzene |
InChI |
InChI=1S/C14H19ClO/c1-2-6-13(11-15)9-10-16-12-14-7-4-3-5-8-14/h2-5,7-8,13H,1,6,9-12H2 |
Clave InChI |
NLJMWDAXPZUAEC-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CCOCC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13202695.png)


![2-[(2-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13202708.png)
![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid](/img/structure/B13202713.png)

![4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202725.png)
![5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B13202728.png)


